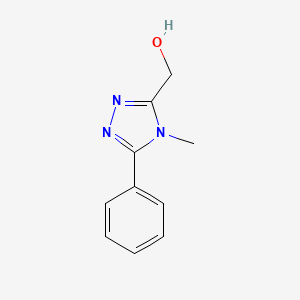

(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol

CAS No.: 881845-15-4

Cat. No.: VC7436530

Molecular Formula: C10H11N3O

Molecular Weight: 189.218

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881845-15-4 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.218 |

| IUPAC Name | (4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanol |

| Standard InChI | InChI=1S/C10H11N3O/c1-13-9(7-14)11-12-10(13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3 |

| Standard InChI Key | VRKWWEQIJSSGKX-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=C1C2=CC=CC=C2)CO |

Introduction

Chemical Identification and Structural Properties

Systematic Nomenclature and Registry Information

(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol is systematically named according to IUPAC conventions, reflecting its triazole ring substitution pattern. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 881845-15-4 | |

| Molecular Formula | CHNO | - |

| Molecular Weight | 189.22 g/mol | - |

| SMILES Notation | COC1=NN=C(C2=CC=CC=C2)N1C | - |

The CAS number 881845-15-4 uniquely identifies this compound in chemical databases, distinguishing it from structurally similar triazole derivatives such as (diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4) .

Structural Characteristics

The molecule consists of a 1,2,4-triazole heterocycle with three distinct substituents:

-

Position 4: Methyl group (-CH)

-

Position 5: Phenyl ring (CH)

-

Position 3: Hydroxymethyl moiety (-CHOH)

This substitution pattern creates a planar aromatic system with potential hydrogen-bonding capacity via the hydroxyl group, a feature often exploited in drug design for target binding.

Synthesis and Manufacturing

General Synthetic Approaches

While explicit synthetic protocols for (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol remain proprietary, triazole derivatives are typically synthesized through:

-

Cyclocondensation Reactions: Between hydrazine derivatives and carboxylic acids or their equivalents .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this method more commonly produces 1,2,3-triazoles .

The hydroxymethyl group likely originates from post-cyclization functionalization, such as nucleophilic substitution or reduction of ester intermediates.

Industrial Production Status

As of 2025, commercial production appears limited to small-scale synthesis by specialty chemical suppliers like Combi-Blocks, which markets the compound exclusively for research purposes . No large-scale manufacturing processes have been documented in publicly available literature.

| Handling Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, eye protection |

| Ventilation | Use in well-ventilated area |

| Storage Conditions | Room temperature, dry environment |

First Aid Measures

Despite its low hazard profile, recommended exposure responses include:

-

Dermal Exposure: Wash with soap/water; remove contaminated clothing

-

Ingestion: Rinse mouth; seek medical attention if symptoms persist

No specific antidotes are documented, reflecting the compound's limited toxicity data.

Research Applications

Pharmaceutical Development

The 1,2,4-triazole scaffold is pharmacologically significant due to its:

-

Metal-chelating capacity via N-atoms

-

Metabolic stability compared to imidazole analogs

-

Versatility in forming hydrogen bonds

While direct studies on (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol are scarce, structural analogs demonstrate:

-

Antimicrobial Activity: Triazoles inhibit fungal CYP450 enzymes

-

Anticancer Potential: Through kinase inhibition or DNA intercalation

-

Neurological Applications: Modulation of GABA receptors

Materials Science

The hydroxymethyl group enables polymer grafting or coordination complex formation, suggesting utility in:

-

Metal-organic frameworks (MOFs)

-

Photoluminescent materials

-

Catalytic systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume